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CAS No.: 755027-31-7

Cat. No.: B1391815

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural

elucidation of novel organic molecules is paramount. 4-Chloro-2-methoxy-5-
methylbenzonitrile, a substituted aromatic nitrile, represents a scaffold of interest with

potential applications in medicinal chemistry and materials science. This technical guide

provides a detailed exploration of the spectroscopic characteristics of this compound. In the

absence of publicly available experimental spectra for the specific molecule with CAS number

755027-31-7, this document leverages foundational spectroscopic principles and comparative

data from structurally analogous compounds to predict and interpret its spectral features. This

approach serves as a robust framework for researchers encountering this or similar molecules

in their work.
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Molecular Structure and Predicted Spectroscopic
Highlights
4-Chloro-2-methoxy-5-methylbenzonitrile possesses a distinct substitution pattern on the

benzene ring, which dictates its unique spectroscopic fingerprint. The presence of a nitrile (-

C≡N), a methoxy (-OCH₃), a methyl (-CH₃), and a chloro (-Cl) group, each contributes

characteristic signals in various spectroscopic techniques.

Functional Group Predicted Spectroscopic Influence

Nitrile (-C≡N)

A sharp, medium-intensity absorption in the IR

spectrum around 2220-2240 cm⁻¹. In ¹³C NMR,

the nitrile carbon will appear in the 115-120 ppm

region.

Methoxy (-OCH₃)

A strong C-O stretching band in the IR spectrum

around 1250 cm⁻¹ and 1050 cm⁻¹. In ¹H NMR, a

sharp singlet for the three protons around 3.8-

4.0 ppm. In ¹³C NMR, a signal around 55-60

ppm.

Methyl (-CH₃)

C-H stretching bands in the IR spectrum below

3000 cm⁻¹. In ¹H NMR, a singlet for the three

protons around 2.2-2.5 ppm. In ¹³C NMR, a

signal in the aliphatic region, around 15-20 ppm.

Aromatic Ring

C-H stretching absorptions above 3000 cm⁻¹

and C=C stretching bands in the 1450-1600

cm⁻¹ region of the IR spectrum. Aromatic

protons will resonate in the 6.5-8.0 ppm range in

¹H NMR, and aromatic carbons will appear

between 110-160 ppm in ¹³C NMR.

Chloro (-Cl)

The C-Cl bond will have a stretching vibration in

the fingerprint region of the IR spectrum

(typically 600-800 cm⁻¹). The electronegativity

of chlorine will influence the chemical shifts of

nearby protons and carbons in the NMR

spectra.
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I. Infrared (IR) Spectroscopy: Probing Functional
Groups
A. Foundational Principles

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which

causes vibrations of the chemical bonds. The frequency of the absorbed radiation is specific to

the type of bond and the functional group it belongs to. This makes IR spectroscopy an

invaluable tool for the identification of functional groups within a molecule.

B. Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a common technique for obtaining IR spectra of solid and liquid samples with

minimal sample preparation.

Instrument Preparation: Ensure the Bruker Tensor 27 FT-IR spectrometer's ATR crystal (e.g.,

diamond) is clean.

Background Spectrum: Record a background spectrum of the empty ATR crystal to account

for atmospheric and instrumental interferences.

Sample Application: Place a small amount of the solid 4-Chloro-2-methoxy-5-
methylbenzonitrile sample directly onto the ATR crystal.

Pressure Application: Apply consistent pressure to ensure good contact between the sample

and the crystal.

Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding multiple scans to

improve the signal-to-noise ratio.

Data Processing: Process the resulting spectrum to identify the key absorption bands.

C. Predicted IR Spectrum and Interpretation

The predicted IR spectrum of 4-Chloro-2-methoxy-5-methylbenzonitrile would exhibit the

following key absorptions:
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Wavenumber
(cm⁻¹)

Vibration Type Predicted Intensity Functional Group

~3100-3000 C-H stretch Medium-Weak Aromatic

~2950-2850 C-H stretch Medium-Weak Methyl, Methoxy

~2230 C≡N stretch Medium-Sharp Nitrile

~1600, 1480 C=C stretch Medium Aromatic Ring

~1250, 1050 C-O stretch Strong Methoxy

~800-700 C-Cl stretch Medium-Strong Chloro

The presence of a sharp band around 2230 cm⁻¹ would be a strong indicator of the nitrile

group. The strong absorptions in the 1250-1050 cm⁻¹ region would confirm the presence of the

methoxy group.

II. Nuclear Magnetic Resonance (NMR)
Spectroscopy: Mapping the Carbon-Hydrogen
Framework
A. Foundational Principles

NMR spectroscopy exploits the magnetic properties of certain atomic nuclei, such as ¹H and

¹³C. When placed in a strong magnetic field, these nuclei can absorb radiofrequency radiation

at specific frequencies, which are dependent on their chemical environment. This provides

detailed information about the structure and connectivity of atoms in a molecule.

B. Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-2-methoxy-5-
methylbenzonitrile in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Instrument Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., Bruker AC-

300).
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¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters include the number

of scans, pulse sequence, and relaxation delay.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural

abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is

commonly used to simplify the spectrum.

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline

correction) to obtain the final NMR spectra.

C. Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and two

singlets in the aliphatic region.
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Chemical Shift
(ppm)

Multiplicity Integration Assignment Rationale

~7.4 Singlet 1H H-6

This proton is

ortho to the

electron-

withdrawing

nitrile group,

leading to a

downfield shift.

~6.9 Singlet 1H H-3

This proton is

ortho to the

electron-donating

methoxy group,

resulting in an

upfield shift.

~3.9 Singlet 3H -OCH₃

The methoxy

protons are

shielded and

appear as a

sharp singlet.

~2.3 Singlet 3H -CH₃

The methyl

protons are in a

relatively

unshielded

environment on

the aromatic ring.

D. Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals corresponding to the

nine carbon atoms in the molecule.
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Chemical Shift (ppm) Assignment Rationale

~160 C-2

Carbon attached to the

electronegative oxygen of the

methoxy group.

~140 C-4
Carbon attached to the

electronegative chlorine atom.

~135 C-5
Quaternary carbon attached to

the methyl group.

~133 C-6 Aromatic CH carbon.

~118 C≡N
Characteristic chemical shift

for a nitrile carbon.

~115 C-1
Quaternary carbon attached to

the nitrile group.

~112 C-3
Aromatic CH carbon shielded

by the methoxy group.

~56 -OCH₃ Methoxy carbon.

~18 -CH₃ Methyl carbon.

III. Mass Spectrometry (MS): Determining the
Molecular Weight and Fragmentation
A. Foundational Principles

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight of the

compound and its fragmentation pattern, which can aid in structural elucidation.

B. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Introduction: A dilute solution of 4-Chloro-2-methoxy-5-methylbenzonitrile is

injected into the gas chromatograph.
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Separation: The compound travels through the GC column and is separated from any

impurities.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer

and is ionized, typically by electron impact (EI).

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a

quadrupole).

Detection: The detector records the abundance of each ion at a specific mass-to-charge

ratio.

C. Predicted Mass Spectrum and Interpretation

The mass spectrum of 4-Chloro-2-methoxy-5-methylbenzonitrile will provide its molecular

weight and characteristic fragmentation patterns. The molecular formula is C₉H₈ClNO.

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 181. The presence of a

chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with a peak

at M+2 (m/z 183) that is approximately one-third the intensity of the M⁺ peak, reflecting the

natural abundance of the ³⁷Cl isotope.

Key Fragment Ions:

[M - CH₃]⁺ (m/z 166): Loss of a methyl radical from the methoxy or methyl group.

[M - OCH₃]⁺ (m/z 150): Loss of a methoxy radical.

[M - Cl]⁺ (m/z 146): Loss of a chlorine radical.

[M - HCN]⁺ (m/z 154): Loss of hydrogen cyanide from the nitrile group.

Workflow and Data Integration
The comprehensive structural elucidation of 4-Chloro-2-methoxy-5-methylbenzonitrile relies

on the synergistic interpretation of data from IR, NMR, and MS.
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Caption: Integrated workflow for the spectroscopic analysis of 4-Chloro-2-methoxy-5-
methylbenzonitrile.

Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 4-
Chloro-2-methoxy-5-methylbenzonitrile. By understanding the fundamental principles of IR,

NMR, and MS, and by drawing logical comparisons with structurally related molecules,

researchers can confidently predict and interpret the spectral data for this compound. This

structured approach, combining theoretical knowledge with practical protocols, is essential for

the accurate characterization of novel molecules in the fast-paced environment of drug

discovery and chemical development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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